molecular formula C7H3Br2NOS B594882 4,6-Dibromobenzooxazole-2-thione CAS No. 1215206-48-6

4,6-Dibromobenzooxazole-2-thione

Cat. No.: B594882
CAS No.: 1215206-48-6
M. Wt: 308.975
InChI Key: CZCGAMAWAYOEJD-UHFFFAOYSA-N
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Description

4,6-Dibromobenzooxazole-2-thione is a heterocyclic compound with the molecular formula C7H3Br2NOS It is characterized by the presence of two bromine atoms at positions 4 and 6 on the benzoxazole ring, and a thione group at position 2

Scientific Research Applications

4,6-Dibromobenzooxazole-2-thione has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its anticancer activity and potential as a therapeutic agent.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromobenzooxazole-2-thione typically involves the bromination of benzooxazole derivatives One common method includes the reaction of benzooxazole with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dibromobenzooxazole-2-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and controlled temperatures.

    Reduction: Lithium aluminum hydride, ether solvents, and low temperatures.

    Substitution: Nucleophiles (amines, thiols), polar aprotic solvents (dimethylformamide), and catalysts (palladium).

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted benzooxazole derivatives.

Comparison with Similar Compounds

4,6-Dibromobenzooxazole-2-thione can be compared with other benzoxazole derivatives, such as:

    4,6-Dichlorobenzooxazole-2-thione: Similar structure but with chlorine atoms instead of bromine, potentially leading to different reactivity and biological activity.

    4,6-Difluorobenzooxazole-2-thione: Fluorine atoms may impart different electronic properties and influence the compound’s behavior in chemical reactions.

    4,6-Diiodobenzooxazole-2-thione:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the thione group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4,6-dibromo-3H-1,3-benzoxazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2NOS/c8-3-1-4(9)6-5(2-3)11-7(12)10-6/h1-2H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZCGAMAWAYOEJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1OC(=S)N2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70682074
Record name 4,6-Dibromo-1,3-benzoxazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215206-48-6
Record name 4,6-Dibromo-1,3-benzoxazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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